4-Ethylphenyl propionate
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Overview
Description
4-Ethylphenyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. The chemical structure of this compound consists of a propionate group attached to a 4-ethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl propionate can be synthesized through the esterification of 4-ethylphenol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-ethylphenol and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-ethylphenyl propanol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products Formed:
Hydrolysis: 4-Ethylphenol and propionic acid.
Reduction: 4-Ethylphenyl propanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
4-Ethylphenyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethylphenyl propionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-ethylphenol and propionic acid, which may exert biological effects. The aromatic ring in this compound can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl benzoate: Another ester with a similar structure but with a benzene ring instead of a 4-ethylphenyl group.
Methyl propionate: A simpler ester with a methyl group instead of a 4-ethylphenyl group.
Butyl propionate: An ester with a butyl group instead of a 4-ethylphenyl group.
Uniqueness: 4-Ethylphenyl propionate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
54549-71-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(4-ethylphenyl) propanoate |
InChI |
InChI=1S/C11H14O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
FAUAWUCWCIXSDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)CC |
Origin of Product |
United States |
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